molecular formula C26H22FNO4 B2599694 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866727-17-5

1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one

Cat. No. B2599694
CAS RN: 866727-17-5
M. Wt: 431.463
InChI Key: JNISRTHHVQNBMW-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one is a synthetic compound that belongs to the quinoline family. It is also known as FMe-Q or 3F-PhM-DMeO-Q. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Synthesis and Transformations

Quinoline derivatives are known for their efficient fluorescence properties, making them valuable in biochemistry and medicine for studying various biological systems. Their synthesis often involves reactions with amino acids or esters to obtain new derivatives with potential applications as antioxidants and radioprotectors due to their structural features (Aleksanyan & Hambardzumyan, 2013).

Anticancer Activity

Some quinoline derivatives have been synthesized and evaluated for their anticancer activity. For instance, the study on (quinazolin-4-ylamino)methyl-phosphonates reveals the potential of quinoline derivatives synthesized via microwave irradiation to exhibit weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting a path for the development of antiviral agents (Luo et al., 2012).

Anti-inflammatory and Antimicrobial Applications

Fluorine-substituted quinoline derivatives have shown potential for anti-inflammatory activity. Studies on these compounds, including their synthesis, crystal structures, and biological evaluation, indicate that they might offer inhibitory effects on inflammation-related processes. This opens up research avenues for their use in treating inflammatory diseases (Sun et al., 2019). Furthermore, the antimicrobial properties of quinoline derivatives against a range of bacteria and fungi have been documented, highlighting their potential as therapeutic agents in combating infectious diseases (Faldu et al., 2014).

Photophysical Properties

Quinoline derivatives are also explored for their photophysical properties, with some studies focusing on their fluorescence characteristics. These properties make quinoline derivatives suitable for applications in optical materials and sensors, contributing to advancements in materials science (Kokotos & Tzougraki, 1991).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-16-7-9-18(10-8-16)25(29)21-15-28(14-17-5-4-6-19(27)11-17)22-13-24(32-3)23(31-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNISRTHHVQNBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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